2-Chloroethyl 1,3-thiazol-2-ylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
23855-56-3 |
|---|---|
Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
2-chloroethyl N-(1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7ClN2O2S/c7-1-3-11-6(10)9-5-8-2-4-12-5/h2,4H,1,3H2,(H,8,9,10) |
InChI Key |
KXXDBEWCTRHXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)OCCCl |
Origin of Product |
United States |
Significance of Carbamate and Thiazole Scaffolds in Bioactive Compound Development
The therapeutic promise of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate is fundamentally rooted in the well-established biological importance of its two core structural motifs: the carbamate (B1207046) group and the thiazole (B1198619) ring.
The carbamate group is a key structural feature in a multitude of approved drugs and prodrugs. nih.govacs.orgresearchgate.net Renowned for its chemical and proteolytic stability, the carbamate moiety is often employed as a peptide bond surrogate in medicinal chemistry, enhancing the ability of molecules to permeate cell membranes. nih.govacs.orgresearchgate.net Carbamates are integral to the design of prodrugs, where they can mask polar functional groups to improve oral bioavailability, and are also specifically designed to engage in crucial drug-target interactions. nih.govacs.orgresearchgate.net Their utility spans a wide array of therapeutic areas, including anticancer agents, where they form the backbone of drugs like mitomycin C and docetaxel. researchgate.netnih.gov
The thiazole ring , a five-membered heterocycle containing sulfur and nitrogen, is another cornerstone of medicinal chemistry. kuey.netwisdomlib.org Thiazole derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. kuey.netwisdomlib.org The 2-aminothiazole (B372263) scaffold, in particular, is recognized as a "privileged" structure, meaning it is a recurring motif in biologically active compounds. scholarsresearchlibrary.commdpi.com This scaffold is a fundamental component of clinically significant drugs such as the anticancer agent dasatinib. nih.gov The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. kuey.net
The combination of these two powerful pharmacophores in a single molecule provides a strong foundation for the development of novel bioactive compounds with potentially synergistic or unique therapeutic profiles.
Historical Context of 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate Within Research Trajectories
While specific historical documentation for "2-Chloroethyl 1,3-thiazol-2-ylcarbamate" is not extensively detailed in readily available literature, its conceptual origins can be traced through the independent yet converging research paths of thiazole (B1198619) and carbamate (B1207046) chemistry.
The synthesis of 2-aminothiazole (B372263) derivatives has been a subject of interest for over a century, with the Hantzsch thiazole synthesis, first reported in the late 19th century, remaining a cornerstone method. derpharmachemica.com Early research into 2-aminothiazoles focused on their utility as synthetic intermediates for dyes and other chemical products. However, the discovery of the antimicrobial properties of sulfathiazole in the mid-20th century marked a pivotal moment, catapulting thiazole derivatives into the realm of medicinal chemistry.
Concurrently, the study of carbamates gained momentum with the investigation of naturally occurring compounds like physostigmine, a methylcarbamate ester isolated in the 1860s. nih.gov The initial therapeutic applications of physostigmine in treating conditions like glaucoma spurred broader interest in the pharmacological potential of the carbamate functional group. nih.gov Over the following decades, synthetic carbamates were developed for a vast range of applications, from pesticides to therapeutic agents. acs.orgnih.gov
The logical progression of medicinal chemistry, which often involves the combination of known bioactive fragments to create novel hybrid molecules, sets the stage for the conceptualization of compounds like this compound. The established synthetic accessibility of 2-aminothiazoles and the common practice of forming carbamates through reactions with chloroformates would have made the synthesis of this compound a feasible endeavor for researchers exploring new chemical space.
Rationale for Comprehensive Investigation of 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate
The motivation for a thorough scientific inquiry into 2-Chloroethyl 1,3-thiazol-2-ylcarbamate stems from the anticipated biological activities arising from its unique combination of functional groups.
Anticancer Potential: The 2-aminothiazole (B372263) core is a well-established scaffold in the design of anticancer agents. wisdomlib.orgnih.gov Furthermore, the 2-chloroethyl group is a known alkylating agent, a class of compounds historically used in cancer chemotherapy. The carbamate (B1207046) linkage provides a stable yet potentially cleavable linker, suggesting that this compound could act as a targeted delivery system for the chloroethyl moiety to cancer cells that preferentially uptake thiazole-containing compounds.
Enzyme Inhibition: The carbamate group is known to act as an inhibitor of various enzymes, particularly serine proteases. nih.govacs.org The thiazole (B1198619) ring can serve as a scaffold to orient the carbamate group within the active site of a target enzyme, potentially leading to potent and selective inhibition.
Diverse Pharmacological Activities: Given the broad spectrum of biological activities associated with 2-aminothiazole derivatives, including antimicrobial, anti-inflammatory, and neuroprotective effects, it is plausible that this compound could exhibit interesting properties in these areas as well. scholarsresearchlibrary.commdpi.com The introduction of the chloroethyl carbamate moiety could modulate these activities, potentially enhancing potency or altering the mechanism of action.
The synthesis of this compound is theoretically straightforward, likely involving the reaction of 2-aminothiazole with 2-chloroethyl chloroformate. This synthetic accessibility, coupled with the high potential for discovering novel biological activity, provides a compelling rationale for its detailed investigation.
Current Research Landscape and Unaddressed Questions Regarding 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate
Elucidation of Classical and Novel Synthetic Routes to this compound
The construction of this compound can be approached through several synthetic strategies, primarily involving the formation of the carbamate linkage onto a pre-existing thiazole ring.
A classical and direct approach to the synthesis of this compound involves the reaction of 2-aminothiazole with 2-chloroethyl chloroformate. This reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism.
A similar synthetic strategy has been successfully employed for the preparation of analogous compounds such as Phenyl N-(1,3-thiazol-2-yl)carbamate, where 2-aminothiazole is treated with phenyl chloroformate. nih.gov This further validates the feasibility of the proposed route for this compound.
Novel synthetic routes may focus on the use of alternative carbamoylating agents or the functionalization of a pre-formed carbamate. For instance, a multi-step sequence could involve the initial reaction of 2-aminothiazole with phosgene (B1210022) or a phosgene equivalent to form a thiazol-2-yl isocyanate intermediate, which is then reacted with 2-chloroethanol.
Mechanistic Insights into Key Reaction Steps for Carbamate Bond Formation
The formation of the carbamate bond in this compound from 2-aminothiazole and 2-chloroethyl chloroformate follows a well-established nucleophilic acyl substitution pathway. The key mechanistic steps are outlined below:
Nucleophilic Attack: The exocyclic nitrogen atom of 2-aminothiazole, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of 2-chloroethyl chloroformate. This results in the formation of a tetrahedral intermediate. The reactivity of the exocyclic nitrogen is generally favored over the endocyclic nitrogen in such reactions. chemicalbook.com
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the chloride ion, which is a good leaving group.
Proton Transfer: The protonated carbamate intermediate is then deprotonated by a base, such as triethylamine, to yield the final product, this compound, and triethylammonium (B8662869) chloride.
The reaction is typically performed at low temperatures to control the exothermicity and minimize potential side reactions.
Strategic Approaches for Thiazole Ring Functionalization in this compound Synthesis
Functionalization of the thiazole ring can be achieved either before or after the formation of the carbamate moiety. A common strategy for the synthesis of substituted 2-aminothiazoles is the Hantzsch thiazole synthesis. researchgate.net This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. By choosing appropriately substituted α-haloketones and thioureas, a wide variety of functionalized 2-aminothiazoles can be prepared, which can then be converted to their corresponding 2-chloroethyl carbamates.
For instance, the reaction of a substituted α-haloketone with thiourea would yield a 4- or 5-substituted 2-aminothiazole. This substituted aminothiazole can then undergo the carbamoylation reaction with 2-chloroethyl chloroformate as previously described. This modular approach allows for the introduction of diverse functional groups onto the thiazole ring.
| Reactant 1 | Reactant 2 | Product |
| α-haloketone | Thiourea | Substituted 2-aminothiazole |
| Substituted 2-aminothiazole | 2-chloroethyl chloroformate | Substituted this compound |
Process Intensification and Yield Optimization for this compound Production
For example, in the synthesis of 2-aminothiazole, a precursor to the target molecule, yields have been reported to be in the range of 85-93% depending on the solvent and reaction conditions. google.com Careful control of these parameters would be crucial for maximizing the yield of the subsequent carbamoylation step.
Process intensification strategies could involve the use of flow chemistry, where reactants are continuously mixed and reacted in a microreactor. This can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety for highly reactive intermediates.
Chemo-selective Synthesis and Stereochemical Control in this compound Derivatives
The synthesis of derivatives of this compound presents challenges and opportunities in chemo-selectivity and stereochemical control, particularly when introducing additional functional groups.
Chemo-selectivity is crucial when dealing with molecules possessing multiple reactive sites. For instance, in the synthesis of a derivative with a hydroxyl group on the thiazole ring, protection of this group may be necessary before the carbamoylation step to prevent undesired side reactions with the chloroformate.
Stereochemical control becomes important when chiral centers are present in the substituents on the thiazole ring. The Hantzsch synthesis, for example, can lead to the formation of stereoisomers, and controlling the stereochemical outcome is an active area of research. nih.gov
Exploration of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors can significantly reduce the environmental impact of the process. For the synthesis of the 2-aminothiazole core, green methods such as the use of deep eutectic solvents like choline (B1196258) chloride/glycerol have been reported. nih.gov These solvents are biodegradable, have low toxicity, and can often be recycled. nih.gov
Other green approaches applicable to thiazole synthesis include microwave-assisted and ultrasound-promoted reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.netorgchemres.org The use of water as a solvent, where feasible, is another key aspect of green synthesis. orgchemres.org
| Green Chemistry Approach | Potential Application in Synthesis |
| Use of green solvents (e.g., deep eutectic solvents, water) | Synthesis of 2-aminothiazole precursor |
| Microwave or ultrasound irradiation | Hantzsch thiazole synthesis and carbamate formation |
| Use of recyclable catalysts | Catalytic carbamoylation reactions |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis can play a pivotal role in improving the efficiency and selectivity of the synthesis of this compound. While the classical carbamoylation with a chloroformate is often efficient, catalytic methods for carbamate formation are being developed to avoid the use of hazardous reagents like phosgene.
For the synthesis of the thiazole ring, various catalysts have been employed to improve the efficiency of the Hantzsch synthesis and related reactions. These include the use of copper catalysts for the synthesis of benzothiazoles in aqueous media. orgchemres.org Biocatalysts are also emerging as environmentally friendly alternatives for the synthesis of heterocyclic compounds.
In the context of carbamate synthesis, catalytic transcarbamoylation reactions could offer a more atom-economical route. For example, a readily available carbamate could be reacted with 2-aminothiazole in the presence of a suitable catalyst to generate the desired product and a simple alcohol byproduct.
Derivatization and Structural Modification Strategies of this compound
The chemical architecture of this compound offers three principal domains for structural modification: the reactive 2-chloroethyl side chain, the aromatic 1,3-thiazole core, and the connecting carbamate group. Each of these regions can be independently or concertedly modified to generate a library of analogues with diverse properties.
Chemical Transformations at the 2-Chloroethyl Moiety
The 2-chloroethyl group serves as a key handle for introducing a variety of functional groups through nucleophilic substitution reactions. The electrophilic carbon atom bonded to the chlorine is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This approach is a straightforward and efficient method for creating a diverse set of derivatives.
A general scheme for the nucleophilic substitution at the 2-chloroethyl moiety is depicted below:
Scheme 1: General Nucleophilic Substitution on the 2-Chloroethyl Moiety
In this reaction, a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, resulting in the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.
Key classes of nucleophiles that can be employed in this transformation include amines, thiols, and azides, each leading to a distinct class of derivatives with potentially altered biological activities and physicochemical properties.
Reaction with Amines: Primary and secondary amines can react with the 2-chloroethyl group to yield the corresponding secondary and tertiary amine derivatives, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The introduction of an amino group can significantly impact the polarity and basicity of the molecule.
Reaction with Thiols: Thiols and thiolate anions are potent nucleophiles that readily displace the chloride to form thioether derivatives. chemistrysteps.comlibretexts.org Thiols are known to be stronger nucleophiles than their alcohol counterparts. libretexts.org This modification can influence the lipophilicity and metabolic stability of the parent compound.
Reaction with Azides: The azide (B81097) ion is another effective nucleophile that can be introduced, leading to the formation of an azidoethyl derivative. This azide-functionalized intermediate can then be further transformed, for example, through reduction to a primary amine or by participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. nih.gov
The following interactive table summarizes the outcomes of these nucleophilic substitution reactions:
| Nucleophile | Reagent Example | Product Class | Potential Impact on Properties |
| Primary Amine | Methylamine | Secondary Amine | Increased polarity and basicity |
| Secondary Amine | Dimethylamine | Tertiary Amine | Increased polarity and basicity |
| Thiol | Ethanethiol | Thioether | Increased lipophilicity |
| Azide | Sodium Azide | Azide | Precursor for amines or triazoles |
Substituent Effects and Modifications on the 1,3-Thiazole Ring
The 1,3-thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic and nucleophilic substitution is influenced by the nature of the substituents attached to it. The 2-carbamate group on the target molecule is an electron-withdrawing group, which generally deactivates the ring towards electrophilic aromatic substitution. However, the exocyclic nitrogen of the carbamate can also influence the regioselectivity of such reactions. In 2-aminothiazoles, electrophilic attack is generally directed to the C-5 position. jocpr.comresearchgate.net
Electrophilic Aromatic Substitution: Further functionalization of the thiazole ring can be achieved through electrophilic aromatic substitution reactions, such as halogenation or nitration. The position of substitution will be directed by the existing 2-carbamate group and any other substituents present on the ring.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C-4 or C-5 positions can modulate the electronic properties of the thiazole ring and, consequently, the reactivity and biological activity of the molecule.
Electron-Donating Groups (EDGs): Groups such as alkyl or alkoxy groups at the C-4 or C-5 position would be expected to increase the electron density of the thiazole ring, potentially making it more susceptible to electrophilic attack.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of groups like nitro or cyano at these positions would decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.
The following interactive table outlines the potential effects of substituents on the 1,3-thiazole ring:
| Position of Substitution | Substituent Type | Example | Expected Effect on Ring Reactivity (Electrophilic Attack) |
| C-4 or C-5 | Electron-Donating (EDG) | -CH₃, -OCH₃ | Activation |
| C-4 or C-5 | Electron-Withdrawing (EWG) | -NO₂, -CN | Deactivation |
Isosteric and Bioisosteric Replacements within the Carbamate Linkage
Urea Derivatives: A common bioisosteric replacement for a carbamate is a urea. nih.govrsc.org This can be conceptually achieved by replacing the oxygen atom of the carbamate with a nitrogen atom. Ureas introduce an additional hydrogen bond donor, which can lead to altered binding interactions with biological targets. rsc.org
Sulfonamide Derivatives: Sulfonamides are another class of functional groups that can act as bioisosteres for carbamates. cambridgemedchemconsulting.com The sulfonamide group is generally more metabolically stable than a carbamate and possesses different electronic and hydrogen bonding properties.
Heterocyclic Bioisosteres: Five-membered aromatic rings, such as triazoles and oxadiazoles, have been successfully employed as bioisosteres for amide and carbamate functionalities. nih.govacs.orgnih.govnih.govunimore.itrsc.orgresearchgate.netrsc.org These heterocycles can mimic the steric and electronic properties of the carbamate group while offering improved metabolic stability. hyphadiscovery.com
The following interactive table summarizes potential isosteric and bioisosteric replacements for the carbamate linkage:
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Change in Properties |
| Carbamate (-NH-CO-O-) | Urea (-NH-CO-NH-) | Introduce additional H-bond donor | Altered binding affinity and solubility |
| Carbamate (-NH-CO-O-) | Sulfonamide (-NH-SO₂-) | Improve metabolic stability | Altered electronic properties and stability |
| Carbamate (-NH-CO-O-) | 1,2,4-Triazole | Mimic steric/electronic profile, improve stability | Increased metabolic stability, altered polarity |
| Carbamate (-NH-CO-O-) | 1,3,4-Oxadiazole | Mimic steric/electronic profile, improve stability | Increased metabolic stability, altered polarity |
Antifungal Efficacy of this compound
Specific data on the antifungal efficacy of this compound is not present in the surveyed literature.
No information is available regarding the in vitro potency of this compound against diverse fungal pathogens.
There are no available studies assessing the efficacy of this compound in plant and agricultural pathogen models.
Due to the lack of information on its antifungal activity, no strategies for mitigating fungal resistance have been developed for this specific compound.
Insecticidal and Acaricidal Activities of this compound
Specific data on the insecticidal and acaricidal activities of this compound is not available in the public domain.
There is no documented evidence of the efficacy of this compound against key agricultural and public health insect pests.
Information on the effects of this compound on the developmental stages and reproductive cycles of insects is not available.
Antiprotozoal Activities of this compound
The exploration of this compound as a potential antiprotozoal agent is predicated on the known activities of related thiazole derivatives against various parasitic protozoa.
In Vitro and Ex Vivo Efficacy Against Parasitic Protozoa
Currently, there is a lack of specific published data detailing the in vitro and ex vivo efficacy of this compound against a comprehensive panel of parasitic protozoa. While numerous thiazole-containing compounds have demonstrated activity against parasites such as Trypanosoma cruzi, Leishmania amazonensis, Giardia intestinalis, and Trichomonas vaginalis, specific IC50 values and efficacy data for this compound are not available in the current scientific literature. nih.govmdpi.comunl.ptmdpi.com Studies on analogous 2-acylamino-5-nitro-1,3-thiazoles have shown potent, nanomolar inhibition against G. intestinalis and T. vaginalis. nih.gov However, direct extrapolation of these findings to this compound is not feasible without dedicated experimental validation. Further research is required to establish a definitive activity profile for this specific compound.
Cellular Targets and Morphological Alterations Induced in Protozoa
The precise cellular targets of this compound within parasitic protozoa have not yet been elucidated. General mechanisms for related compounds involve targeting crucial metabolic pathways or cellular structures. mdpi.com For instance, the glycosylphosphatidylinositol (GPI) biosynthetic pathway, which is vital for the surface architecture of many protozoa, is considered a potential target for novel chemotherapeutic agents. nih.gov
Similarly, there is no specific information available regarding the morphological alterations induced by this compound in protozoan cells. Studies on other thiazole derivatives have shown the ability to induce significant ultrastructural changes in parasites, including damage to the cell membrane and internal organelles. researchgate.net Future microscopic and molecular studies are necessary to determine if this compound elicits similar effects.
Investigations into Anticancer Potential of this compound
The anticancer potential of this compound is an area of active interest, given the established cytotoxic properties of both thiazole and 2-chloroethyl-containing compounds.
Cytotoxicity Profiles Across Various Cancer Cell Lines (In Vitro)
Specific data on the cytotoxicity of this compound across a broad range of cancer cell lines is not currently available. However, the general class of (2-chloroethyl)nitrosocarbamates has been screened against various human tumor cell lines, with some agents demonstrating IC50 values in the 1-10 µg/mL range. nih.gov Thiazole-containing compounds have also shown potent cytotoxic activity against cell lines such as MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). nih.govnih.gov To understand the specific potential of this compound, comprehensive in vitro screening against a panel of cancer cell lines is warranted.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Models
The mechanisms through which this compound may exert its anticancer effects, specifically regarding the induction of apoptosis and modulation of the cell cycle, have not been directly studied. However, related compounds offer insights into potential pathways. The 2-chloroethyl moiety is known to induce apoptosis. For example, 2-chloroethylethyl sulfide (B99878) has been shown to trigger apoptosis, characterized by DNA fragmentation and chromatin condensation. nih.gov
Furthermore, various thiazole derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases. nih.gov Some thiazole analogs have also been shown to cause cell cycle arrest, for instance, at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.govmdpi.com It is plausible that this compound could operate through similar mechanisms, a hypothesis that requires experimental verification.
Efficacy in Xenograft Models (Non-Human In Vivo)
There are currently no published studies on the efficacy of this compound in non-human in vivo xenograft models. While some (2-chloroethyl)nitrosocarbamates have been evaluated in murine leukemia and sarcoma models, the results have been variable, with some compounds showing a lack of in vivo activity. nih.gov The successful translation of in vitro cytotoxicity to in vivo efficacy is a critical step in drug development. Therefore, future research should include the evaluation of this compound in relevant animal cancer models to assess its therapeutic potential in a physiological setting.
Identification and Characterization of Molecular Targets for this compound
The unique chemical structure of this compound suggests a multi-pronged mechanism of action, likely involving both covalent modification of biomolecules and specific non-covalent interactions. The reactive 2-chloroethyl group can act as an alkylating and carbamoylating agent, while the thiazole ring is a well-established pharmacophore known to interact with the active sites of various enzymes and receptors.
Based on its structural components, this compound is hypothesized to interact with several classes of enzymes. The 2-aminothiazole core is a known feature in various enzyme inhibitors. nih.govnih.govglobalresearchonline.net For instance, thiazole derivatives have been shown to inhibit cholinesterases, which are critical for neurotransmission. mdpi.com The carbamate moiety is also a classic functional group found in cholinesterase inhibitors.
Furthermore, the 2-chloroethyl group can covalently modify nucleophilic residues (such as cysteine, histidine, or lysine) in enzyme active sites, leading to irreversible inhibition. This is a known mechanism for alkylating agents. researchgate.net Proteases and tubulin, both of which have critical cysteine residues in their functional domains, represent plausible targets for such covalent modification.
A hypothetical study of the inhibitory effects of this compound on these enzymes could yield the following results:
| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) | Mechanism of Action |
| Acetylcholinesterase | Mixed | 15.2 | 8.5 | Reversible binding of the thiazole core to the active site, coupled with potential carbamoylation of serine residues. |
| Tubulin | Non-competitive | 5.8 | - | Covalent alkylation of cysteine residues, disrupting microtubule polymerization dynamics. |
| Cathepsin B (Protease) | Irreversible | 2.1 | - | Covalent modification of the active site cysteine by the 2-chloroethyl group. |
The thiazole ring is a versatile scaffold that can participate in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, making it a common feature in receptor ligands. nih.govglobalresearchonline.net Derivatives of 2-aminothiazole have been investigated for their activity at a range of receptors. nih.gov A theoretical receptor binding profile for this compound could be explored to determine its specificity.
A hypothetical screening against a panel of receptors might reveal the following binding affinities:
| Receptor Target | Binding Affinity (Kd, nM) | Receptor Family | Potential Effect |
| Adenosine A2A Receptor | 85 | G-protein coupled receptor | Antagonist |
| Sigma-1 Receptor | 120 | Non-opioid intracellular receptor | Modulator |
| Estrogen Receptor Beta | >10,000 | Nuclear receptor | No significant binding |
These hypothetical data suggest a degree of selectivity, with a preference for specific G-protein coupled and intracellular receptors over nuclear receptors.
To empirically identify the molecular targets of this compound, modern "omics" technologies would be invaluable. Chemical proteomics could utilize a tagged version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. nih.govduke.edu This approach would be particularly useful for identifying targets of both covalent and high-affinity non-covalent interactions.
Metabolomic studies, on the other hand, would analyze global changes in small molecule metabolites within cells or tissues following treatment with the compound. nih.gov Significant alterations in specific metabolic pathways can provide clues about which enzymes or cellular processes are being affected.
A theoretical proteomics experiment could identify the following potential protein targets based on covalent modification by the 2-chloroethyl group:
| Protein Target | Cellular Function | Site of Modification |
| Glutathione S-transferase | Detoxification | Cysteine |
| Thioredoxin Reductase | Redox regulation | Selenocysteine |
| DNA repair proteins | Genome maintenance | Cysteine, Lysine |
Cellular and Biochemical Pathway Perturbations Induced by this compound
The interaction of this compound with its molecular targets would be expected to trigger a cascade of downstream effects, perturbing various cellular and biochemical pathways.
Given that many thiazole derivatives are known to be kinase inhibitors, it is plausible that this compound could modulate key signal transduction pathways. nih.govnih.gov Alkylating agents, in general, are known to induce cellular stress responses, which can activate pathways such as the MAPK signaling cascade. nih.govgenome.jp
For instance, inhibition of a specific kinase or the induction of DNA damage by the 2-chloroethyl group could lead to the activation or inhibition of transcription factors that regulate cell cycle progression, apoptosis, and cellular stress responses. The alkylating nature of the 2-chloroethyl group can cause DNA damage, which would likely trigger DNA damage response (DDR) pathways, leading to cell cycle arrest and potentially apoptosis. researchgate.netnih.govoncohemakey.com
The carbamoylating activity of compounds containing a 2-chloroethyl group can impact metabolic processes. nih.gov Carbamoylation of enzymes involved in central carbon metabolism or amino acid synthesis could alter metabolic fluxes. For instance, inhibition of key glycolytic enzymes could lead to a decrease in ATP production and a shift towards alternative energy sources.
A hypothetical metabolomics study might reveal the following changes in response to treatment with this compound:
| Metabolic Pathway | Key Metabolites (Fold Change) | Interpretation |
| Glycolysis | Glucose-6-phosphate (+2.5), Fructose-1,6-bisphosphate (+3.1), Pyruvate (-1.8) | Potential inhibition of a downstream glycolytic enzyme. |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate (+2.1) | Upregulation as a compensatory response to oxidative stress. |
| Glutathione Metabolism | Oxidized Glutathione (GSSG) (+4.0), Reduced Glutathione (GSH) (-3.5) | Increased oxidative stress, potentially due to the alkylating activity of the compound. |
Information regarding the specific biological activities and mechanisms of this compound is not available in the currently accessible scientific literature.
Extensive searches for research data pertaining to the mechanistic elucidation, induction of cellular stress responses, structure-activity relationships, and resistance mechanisms of the chemical compound "this compound" have not yielded any specific findings.
While the constituent chemical moieties, such as the 1,3-thiazole ring and the 2-chloroethyl carbamate group, are present in various biologically active molecules, no dedicated studies on this particular combination were identified. Thiazole derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer properties. mdpi.comnih.govmdpi.com Research on different thiazole-containing molecules has indicated their potential to induce apoptosis (programmed cell death) and modulate critical cellular pathways. nih.gov For instance, some thiazole derivatives have been shown to interfere with autophagy, a cellular process of degradation and recycling. nih.govsigmaaldrich.com
Similarly, compounds containing a 2-chloroethyl group are known for their alkylating and carbamoylating activities, which can lead to cytotoxicity, a mechanism often exploited in cancer chemotherapy. nih.gov The carbamate functional group is also a common feature in many therapeutic agents, contributing to their chemical stability and ability to interact with biological targets. pharmaguideline.comresearchgate.net
However, without direct experimental evidence on "this compound," any discussion on its specific biological effects would be speculative. The precise mechanism of action, its ability to induce cellular stress and autophagy, the correlation of its chemical structure with these pathways, and any potential mechanisms of resistance remain uncharacterized in published research.
Therefore, the following sections of the requested article cannot be generated due to the absence of specific data for "this compound":
Analysis of Resistance Mechanisms and Strategies for Overcoming Resistance to this compound
Further experimental investigation is required to elucidate the pharmacological profile of this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate
Dissection of the 2-Chloroethyl Moiety's Contribution to Bioactivity
The 2-chloroethyl group is a well-known pharmacophore in medicinal chemistry, often associated with alkylating activity. Its contribution to the biological profile of the parent molecule is dictated by the properties of both the ethyl chain and the terminal chlorine atom.
| Substituent (R) on Ethyl Group | Effect on Lipophilicity (log P) | Steric Bulk | Potential Metabolic Fate |
|---|---|---|---|
| -Cl (Parent) | Increases log P | Moderate | Metabolic oxidation, potential for alkylation |
| -H | Decreases log P | Minimal | Standard alkyl chain metabolism |
| -F | Slightly increases log P | Minimal | Blocks metabolism at that site (C-F bond is strong) |
| -OH | Significantly decreases log P | Moderate | Phase II conjugation (glucuronidation, sulfation) |
| -CH₃ | Increases log P | Moderate | Metabolic oxidation |
The chlorine atom is not merely a passive substituent; its electronic properties play a decisive role in molecular interactions. Due to its electronegativity, the chlorine atom induces a dipole moment and can act as a weak hydrogen bond acceptor. More significantly, the C-Cl bond polarizes the adjacent carbon atom, making it electrophilic and susceptible to nucleophilic attack. researchgate.net
This electronic arrangement renders the 2-chloroethyl group a potential alkylating agent. nih.gov The bioactivity of many 2-chloroethyl-containing compounds stems from their ability to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine, or lysine) in target proteins or with DNA bases. This can occur via two primary mechanisms:
Direct Sₙ2 Displacement: A nucleophile directly attacks the carbon bearing the chlorine, displacing the chloride ion.
Aziridinium (B1262131) Ion Formation: Intramolecular cyclization can occur if a nearby nitrogen atom (such as the one in the carbamate (B1207046) or thiazole (B1198619) ring) attacks the electrophilic carbon, forming a highly reactive aziridinium intermediate that is then readily opened by a biological nucleophile.
Furthermore, metabolic studies on related 2-chloroethyl compounds have shown that oxidation can occur at the chloroethyl substituent, leading to the formation of chloroacetaldehyde, a known mutagenic alkylating agent. nih.gov This metabolic activation could be a key component of the compound's mechanism of action. The presence of the chlorine atom is therefore a critical determinant of reactivity and potential covalent target engagement. eurochlor.org
Functional Importance of the 1,3-Thiazole Ring System in 2-Chloroethyl 1,3-thiazol-2-ylcarbamate
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. wikipedia.org Its planarity, aromaticity, and ability to engage in various non-covalent interactions make it an excellent anchor for positioning other functional groups for optimal target binding.
The C4 and C5 positions of the thiazole ring are key points for modification to explore the SAR and optimize activity. Substituents at these positions can modulate the electronic properties of the ring and introduce steric constraints that affect binding affinity and selectivity.
Studies on structurally related N-(thiazol-2-yl)benzamide analogs, which serve as a reasonable proxy, have demonstrated the profound impact of C4 and C5 substitution. semanticscholar.org Research indicates that steric bulk at the C4 position is often poorly tolerated, while smaller groups or those capable of specific electronic interactions can enhance potency.
| C4-Substituent | C5-Substituent | Observed Effect on Activity (Hypothetical IC₅₀) | Rationale |
|---|---|---|---|
| -H | -H | Baseline Activity (e.g., 10 µM) | Unsubstituted ring provides a core scaffold. |
| -CH₃ | -H | Moderate Improvement (e.g., 5 µM) | Small alkyl group may fit into a small hydrophobic pocket. |
| -C(CH₃)₃ (tert-Butyl) | -H | Slight Improvement (e.g., 8 µM) | Larger alkyl group may provide better van der Waals contacts if the pocket allows. semanticscholar.org |
| -Phenyl | -H | Decreased Activity (e.g., >50 µM) | Large, bulky aryl group likely causes steric hindrance with the target protein. semanticscholar.org |
| -H | -CH₃ | Slight Improvement (e.g., 7 µM) | Substitution at C5 may orient the molecule differently or interact with a separate sub-pocket. |
| -H | -Br | Improved Activity (e.g., 2 µM) | Electron-withdrawing group alters ring electronics; halogen may form specific halogen bonds. |
These findings underscore that the thiazole ring is not merely a linker but an active participant in molecular recognition, where its substituents fine-tune the interaction with the biological target.
The 1,3-thiazole ring is an aromatic heterocycle. Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, confers planarity and chemical stability. wikipedia.org This aromatic character is evident in ¹H NMR spectroscopy, where the ring protons show chemical shifts in the aromatic region (7.27-8.77 ppm). wikipedia.org
The electronic properties of the ring are influenced by the two heteroatoms. The nitrogen atom is generally the most basic site, while the carbon atoms have differing electron densities. Computational studies indicate that C5 is the most electron-rich position and thus the primary site for electrophilic substitution, whereas the proton at C2 is the most acidic and susceptible to deprotonation. wikipedia.orgasianpubs.org
Role of the Carbamate Linkage in Determining Biological Profile
The carbamate group (-NH-C(=O)-O-) serves as a critical linker between the reactive chloroethyl moiety and the thiazole recognition element. It is more than a simple spacer; its unique properties contribute significantly to the molecule's biological profile. nih.govnih.gov
The carbamate linkage is a hybrid of an amide and an ester, conferring significant chemical and metabolic stability. acs.org Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has partial double-bond character. This restricts rotation, making the carbamate unit relatively planar and rigid, which can be advantageous for pre-organizing the molecule into a bioactive conformation. nih.gov
This linkage also provides key hydrogen bonding features: the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions are often essential for anchoring a ligand within a protein's binding site.
In drug design, the carbamate linker can be replaced with various bioisosteres to modulate properties like stability, solubility, and binding interactions. Each replacement offers a different combination of geometric and electronic properties. cambridgemedchemconsulting.com
| Linkage | Key Properties | Potential Impact on Profile |
|---|---|---|
| Carbamate (-NH-CO-O-) | Planar, H-bond donor/acceptor, stable | Provides conformational rigidity and specific hydrogen bonding interactions. |
| Amide (-NH-CO-CH₂-) | Planar, H-bond donor/acceptor, very stable | A common replacement that can improve metabolic stability. nih.gov |
| Reverse Amide (-CO-NH-CH₂-) | Planar, H-bond donor/acceptor, stable | Reverses the orientation of the H-bond donor/acceptor groups, probing different interactions. |
| 1,2,3-Triazole | Planar, aromatic, H-bond acceptor, metabolically robust | Removes the H-bond donor and introduces a larger, more polar aromatic system, often improving metabolic stability. chemrxiv.org |
| Sulfonamide (-NH-SO₂-) | Tetrahedral geometry, H-bond donor/acceptor | Introduces a different 3D geometry and stronger H-bond accepting capacity. |
Conformational Flexibility and Hydrogen Bonding Potential of the Carbamate Group
The carbamate group (-NH-C(=O)-O-) is a key structural motif in many biologically active compounds, including this compound. Its conformational flexibility and hydrogen bonding capabilities are critical determinants of its interaction with biological targets.
The carbamate functionality exhibits a pseudo-double bond character due to resonance, which restricts free rotation around the C-N bond. nih.gov This results in the potential for syn and anti conformations. While amides can exist as a mixture of both, carbamates generally show a preference for the anti conformation, which is typically more stable due to steric and electrostatic factors. nih.gov The energy difference between the two rotamers can be influenced by the nature of the substituents on the nitrogen and oxygen atoms. nih.gov
The carbamate moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). nih.gov This dual hydrogen bonding capacity allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins. In the crystal structure of a related compound, phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O hydrogen bonds create a two-dimensional network, highlighting the importance of these interactions in stabilizing the molecular arrangement. nih.gov The ability of the carbamate group to form these hydrogen bonds is often a critical factor in the molecule's biological activity.
The 2-chloroethyl group attached to the carbamate oxygen introduces additional conformational flexibility. Rotation around the C-O and C-C bonds of this ethyl chain allows the molecule to adopt various spatial arrangements, which can be important for fitting into a specific binding pocket.
Impact of Carbamate Modifications on Target Binding and Reactivity
Modifications to the carbamate group of this compound can significantly impact its target binding affinity and chemical reactivity. These modifications can be broadly categorized into changes to the N-H group, the carbonyl group, and the oxygen-linked 2-chloroethyl group.
Modifications of the N-H Group:
N-Alkylation: Replacing the hydrogen on the carbamate nitrogen with an alkyl group would eliminate its hydrogen bond donating ability. This can be detrimental to binding if this interaction is crucial for anchoring the molecule in the active site. However, it may also increase lipophilicity and cell permeability.
Bioisosteric Replacement: The amide bond of the carbamate can be replaced with bioisosteres such as a 1,2,3-triazole. This modification can maintain or even improve biological activity while enhancing metabolic stability. nih.gov The triazole ring is resistant to enzymatic cleavage and can still participate in hydrogen bonding. nih.gov
Modifications of the Carbonyl Group:
Thionation: Replacing the carbonyl oxygen with a sulfur atom to form a thiocarbamate can alter the electronic properties and hydrogen bonding capacity of the group. The C=S bond is a weaker hydrogen bond acceptor than C=O.
Bioisosteric Replacement: The carbonyl group can be replaced with other functionalities that can act as hydrogen bond acceptors, such as a sulfonyl group.
Modifications of the 2-Chloroethyl Group:
Chain Length: Altering the length of the alkyl chain (e.g., to 3-chloropropyl) can affect how the molecule fits into the binding pocket and may influence its pharmacokinetic properties.
Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can modulate the reactivity and lipophilicity of the molecule. The chlorine atom can act as a leaving group in certain reactions, and changing the halogen will affect the rate of such reactions.
Bioisosteric Replacement: The chloroethyl group could be replaced by other functionalities that mimic its size and electronic properties.
Systematic studies on analogues of N-(thiazol-2-yl)-benzamides have shown that even small changes to the substituents on the thiazole ring can lead to significant differences in biological activity, with some modifications resulting in inactive compounds. nih.gov This highlights the sensitivity of the target interaction to the specific chemical structure.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. nih.govrutgers.edu These methods are instrumental in designing new, more potent analogues of this compound.
Development of Robust QSAR Models for Predictive Efficacy
The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. nih.gov For analogues of this compound, this would involve synthesizing a library of derivatives with variations in the thiazole ring, the carbamate linker, and the chloroethyl group.
A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Characterizing the electronic properties (e.g., partial charges, dipole moment).
Steric descriptors: Defining the size and shape of the molecule.
Hydrophobic descriptors: Quantifying the lipophilicity (e.g., logP).
Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. chalcogen.ro A robust QSAR model should have high statistical significance, indicated by parameters like a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). nih.gov Such a model can then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Table 1: Key Steps in QSAR Model Development
| Step | Description |
|---|---|
| Data Set Selection | A diverse set of compounds with accurately measured biological activity. |
| Descriptor Calculation | Generation of various physicochemical and structural descriptors. |
| Model Building | Using statistical methods to correlate descriptors with activity. |
| Model Validation | Assessing the statistical quality and predictive power of the model. |
Identification of Key Pharmacophoric Features and Descriptors
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model is typically generated by aligning a set of active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. d-nb.info
For this compound and its analogues, a likely pharmacophore model would include:
A hydrogen bond donor feature corresponding to the N-H group of the carbamate.
A hydrogen bond acceptor feature from the carbamate carbonyl oxygen.
An aromatic/heterocyclic feature from the 1,3-thiazole ring.
A hydrophobic/electrophilic feature associated with the 2-chloroethyl group.
Table 2: Potential Pharmacophoric Features of this compound Analogues
| Feature | Structural Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Carbamate N-H | Interaction with acceptor groups on the target. |
| Hydrogen Bond Acceptor | Carbamate C=O | Interaction with donor groups on the target. |
| Aromatic/Heterocyclic | 1,3-Thiazole Ring | π-π stacking or hydrophobic interactions. |
These pharmacophore models can then be used as 3D queries to screen large virtual compound libraries to identify novel and structurally diverse molecules that are likely to be active. nih.gov
Validation and Applicability Domain of QSAR Models
The validation of a QSAR model is crucial to ensure its reliability and predictive power. chalcogen.ro Internal validation techniques, such as cross-validation (leave-one-out or leave-many-out), assess the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model development, provides a true measure of its predictive ability. nih.gov
The applicability domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. It is determined by the range of the descriptors of the training set compounds. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. Defining the AD is a critical step to ensure that the QSAR model is used appropriately for guiding the design of new analogues.
Computational Chemistry and in Silico Approaches for 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate Research
Molecular Docking and Ligand-Target Interaction Profiling of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This technique is crucial for understanding the potential therapeutic action of this compound.
Prediction of Binding Modes and Affinities with Identified Biological Targets
By employing molecular docking simulations, researchers can predict how this compound interacts with various biological targets. The simulations calculate a docking score or binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy suggests a more stable ligand-target complex. Studies on similar thiazole (B1198619) derivatives have shown that this class of compounds can effectively bind to the active sites of various enzymes, such as protein kinases and DNA gyrase. researchgate.netbiointerfaceresearch.com For this compound, this analysis helps to prioritize potential biological targets for further experimental validation.
Illustrative Docking Results for this compound
| Biological Target | Binding Affinity (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | -8.9 | Inhibition |
| Tubulin | -8.2 | Polymerization Inhibition |
| DNA Gyrase Subunit B | -7.8 | ATP-binding site Inhibition |
| Cyclooxygenase-2 (COX-2) | -7.5 | Active Site Inhibition |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the typical output of molecular docking studies.
Identification of Key Interacting Residues and Binding Hotspots
Molecular docking not only predicts binding strength but also reveals the specific amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the nitrogen and sulfur atoms in the thiazole ring are potential sites for hydrogen bonding, while the chloroethyl group may engage in hydrophobic interactions. Identifying these "hotspots" is fundamental for understanding the compound's mechanism of action and for guiding the design of more potent and selective analogues. acs.org
Illustrative Key Interactions for this compound with EGFR
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Met793 | Hydrogen Bond (with C=O) | 2.1 |
| Leu718 | Hydrophobic (with thiazole ring) | 3.5 |
| Cys797 | van der Waals | 3.9 |
| Leu844 | Hydrophobic (with ethyl chain) | 4.2 |
Note: This table contains hypothetical data for illustrative purposes.
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.gov These methods provide a detailed understanding of the intrinsic properties of this compound.
Elucidation of Molecular Reactivity and Electrostatic Potentials
QM calculations can map the molecular electrostatic potential (MEP) on the electron density surface of this compound. The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. atlantis-press.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. atlantis-press.com For thiazole derivatives, these calculations help explain their ability to participate in various biological interactions. tandfonline.com
Conformation Analysis and Energy Minimization Studies
A molecule's three-dimensional shape is critical to its biological activity. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformation analysis using QM methods calculates the energy of different spatial arrangements to identify the most stable, low-energy conformer. This geometry optimization is essential for obtaining a realistic molecular structure to be used in subsequent docking and molecular dynamics studies, ensuring that the simulated interactions are based on an energetically favorable state.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of this compound in Biological Systems
While docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations provide a dynamic view of the complex over time. researchgate.net MD simulations model the movements of every atom in the system, offering insights into the stability of the ligand-protein complex and the flexibility of the binding pocket. nih.gov For this compound, an MD simulation can validate the stability of the binding mode predicted by docking. nih.gov By tracking parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess whether the compound remains stably bound or if significant conformational changes occur, providing a more accurate picture of the binding event in a simulated physiological environment. researchgate.netmdpi.com
Virtual Screening and De Novo Design of Novel this compound Analogues
Computational chemistry and in silico approaches have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to explore vast chemical space and design novel molecules with desired biological activities. In the context of this compound, these techniques can be powerfully applied to identify and design novel analogues with potentially enhanced efficacy or improved pharmacokinetic properties. This section will delve into the methodologies of virtual screening and de novo design and their hypothetical application in the discovery of new derivatives of this compound.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. wikipedia.org This process can be broadly categorized into two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS).
Ligand-Based Virtual Screening (LBVS)
LBVS relies on the knowledge of known active compounds to identify new molecules with similar properties. eurofinsdiscovery.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. acs.org The fundamental principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities.
In the case of this compound, a ligand-based approach would involve using its known structure as a template to search for similar compounds in large chemical databases. Several LBVS methods can be employed:
2D Similarity Searching: This method uses molecular fingerprints (binary strings representing the presence or absence of certain structural features) to compare the similarity between this compound and molecules in a database. A Tanimoto coefficient is often used to quantify the degree of similarity.
3D Shape Similarity: This approach goes beyond 2D topology to consider the three-dimensional shape of the molecule. It aims to find compounds that have a similar volume and shape to this compound, as these are more likely to fit into the same biological target.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. acs.org By identifying the key pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings), a 3D pharmacophore model can be generated. This model is then used as a query to screen large compound libraries for molecules that match the pharmacophore. acs.org
The output of these virtual screens would be a ranked list of "hit" compounds that are predicted to have similar biological activity to this compound. These hits can then be prioritized for experimental testing.
Structure-Based Virtual Screening (SBVS)
When the 3D structure of the biological target of this compound is known, SBVS can be a powerful tool for discovering novel analogues. nih.gov This approach, also known as target-based virtual screening, relies on docking the candidate molecules into the binding site of the target protein and using a scoring function to estimate the binding affinity. nih.govtandfonline.com
The general workflow for an SBVS campaign for this compound analogues would be:
Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or through homology modeling. The protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Ligand Library Preparation: A large library of small molecules is prepared by generating 3D conformations for each compound and assigning appropriate chemical properties.
Molecular Docking: Each molecule from the library is computationally "docked" into the defined binding site of the target protein. Docking algorithms explore various possible binding poses and orientations of the ligand within the binding site. tandfonline.com
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose. The compounds are then ranked based on their predicted binding scores.
The top-ranked compounds from the SBVS are then considered for further investigation. This approach has been successfully used to identify inhibitors for various enzymes. nih.govnih.gov
De Novo Design of Novel Analogues
De novo drug design aims to create entirely new molecules with desired properties, rather than searching for them in existing libraries. nih.govtue.nlresearchgate.net These methods can be particularly innovative as they are not constrained by the chemical space of existing compound collections.
There are two primary strategies for de novo design that could be applied to generate novel analogues of this compound:
Fragment-Based De Novo Design: This method involves breaking down known active molecules into smaller chemical fragments. These fragments are then used as building blocks to construct new molecules. In the context of this compound, the thiazole ring, the carbamate (B1207046) linker, and the chloroethyl group could be considered as starting fragments. Computational algorithms can then explore different ways to combine these and other fragments to generate novel chemical entities.
Reaction-Based De Novo Design: This approach uses a set of known chemical reactions to virtually synthesize new molecules from a starting set of building blocks. This method has the advantage of generating molecules that are synthetically accessible.
Recent advances in artificial intelligence and deep learning have led to the development of generative models for de novo design. nih.govtue.nlresearchgate.net These models can learn the underlying patterns in large datasets of known molecules and then generate new molecules with desired properties. For instance, a recurrent neural network could be trained on a library of known bioactive thiazole derivatives to generate novel analogues of this compound. nih.govtue.nlresearchgate.net
Hypothetical Data from Virtual Screening and De Novo Design
The following tables illustrate the type of data that could be generated from virtual screening and de novo design studies for this compound analogues.
Table 1: Hypothetical Results from a Structure-Based Virtual Screen for Analogues of this compound
| Compound ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with Target |
| Analogue 1 | C10H10ClN3O2S | -8.5 | Hydrogen bond with Serine-122, Pi-stacking with Phenylalanine-234 |
| Analogue 2 | C11H12N4O3S | -8.2 | Hydrogen bond with Aspartate-89, Hydrophobic interaction with Leucine-198 |
| Analogue 3 | C9H8BrClN2O2S | -7.9 | Halogen bond with Tyrosine-156, Hydrogen bond with Glutamine-101 |
| Analogue 4 | C12H15N3O2S | -7.6 | Hydrophobic interactions with Valine-78 and Alanine-180 |
Table 2: Hypothetical Analogues Generated by De Novo Design
| Design ID | Proposed Structure | Design Strategy | Predicted Improvement |
| DN-1 | [Structure with modified chloroethyl group] | Fragment-based design to reduce reactivity | Lower predicted toxicity |
| DN-2 | [Structure with alternative heterocyclic core] | Scaffold hopping to explore new IP space | Improved predicted oral bioavailability |
| DN-3 | [Structure with additional functional groups] | Reaction-based design to enhance binding | Higher predicted binding affinity |
| DN-4 | [Novel fused ring system] | Generative deep learning model | Novel chemical scaffold with high predicted activity |
These computational approaches provide a powerful framework for accelerating the discovery of novel and improved analogues of this compound. By leveraging the power of in silico techniques, researchers can efficiently navigate the vastness of chemical space to identify promising candidates for further experimental validation.
Intellectual Property and Patent Landscape Analysis Pertinent to 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate
Examination of Foundational Patents Covering Synthesis and Early Applications of 2-Chloroethyl 1,3-thiazol-2-ylcarbamate
A direct patent landscape for this compound is not readily apparent in public databases. Instead, the intellectual property landscape is anchored by patents for its critical precursor, 2-chloro-5-chloromethyl-1,3-thiazole . This intermediate is a cornerstone in the synthesis of neonicotinoid insecticides, a class of agrochemicals with significant economic impact. patsnap.com The patents for this precursor are foundational as they control the primary access to the chemical backbone of the target compound.
These foundational patents typically revolve around novel and efficient synthesis routes for 2-chloro-5-chloromethyl-1,3-thiazole. Early patents focused on establishing viable, scalable methods of production. For instance, a common theme in these patents is the reaction of an allyl isothiocyanate with a chlorinating agent. epo.org Variations in reaction conditions, catalysts, and purification methods have been the subject of numerous patent claims, each aiming to improve yield, reduce costs, or enhance safety.
Another significant area of patent activity has been the exploration of alternative starting materials and synthetic pathways to circumvent existing patents. These include processes starting from 1,3-dichloropropene (B49464) or 2,3-dichloropropanal (B154343). epo.orggoogle.com The extensive patenting of these synthetic routes indicates a mature and competitive landscape for the production of this key intermediate.
The early applications cited in these patents are almost exclusively centered on the use of 2-chloro-5-chloromethyl-1,3-thiazole as a building block for agrochemicals. patsnap.comepo.org The direct applications of this compound are not detailed in these foundational documents, suggesting that its potential uses were either not explored at the time or were considered secondary to the primary goal of producing established pesticides.
A summary of key foundational patents for the precursor is provided in the table below:
| Patent Number | Title | Key Innovation |
| US20030153767A1 | Method for producing 2-chloro-5-chloromethyl-1,3-thiazole | A process involving the reaction of allyl isothiocyanate with a chlorinating agent under specific temperature conditions. google.com |
| US6812348B1 | Method for producing 2-chloro-5-chloromethyl-1,3-thiazol | Describes multiple synthetic routes from various starting materials, including 2,3-dichloropropanal and 1,3-dichloro-prop-1-ene. google.com |
| EP0794180A2 | Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole | Details a process starting from 3-chloro-1-isothiocyanato-1-propene, offering an alternative to allyl isothiocyanate-based routes. epo.org |
Analysis of Novelty Claims in Recent Patent Filings Related to this compound Derivatives and Uses
While foundational patents have secured the synthesis of the core thiazole (B1198619) structure, recent patent filings in this chemical space are likely to focus on the novelty of derivatives and their applications. For a compound like this compound, novelty could be established in several ways:
Novel Synthesis of the Carbamate (B1207046): A new and non-obvious method of attaching the 2-chloroethyl carbamate group to the 2-amino-1,3-thiazole core could be patentable. This could involve a novel catalyst, a more efficient reaction scheme, or a process that avoids common impurities.
New Applications: The discovery of a new and unexpected use for this compound would be a strong basis for a patent. Given the agrochemical context of its precursor, new applications could be in areas such as fungicides, herbicides, or plant growth regulators. Beyond agriculture, applications in materials science, pharmaceuticals, or as a novel intermediate for other complex molecules could also be patentable.
Unique Formulations: A new formulation of this compound that enhances its stability, delivery, or efficacy for a particular application could be the subject of a patent. This is a common strategy to extend the intellectual property life of a chemical entity.
Derivatives with Unexpected Properties: Minor modifications to the this compound structure that lead to significantly improved or unexpected properties would be patentable. For example, the substitution of the chloroethyl group with other functional groups could lead to derivatives with enhanced biological activity or different physical properties.
Recent patent trends in related chemical fields show a move towards more specific and application-focused claims. researchgate.net For example, patents for other thiazolyl compounds have been granted for their use as retroviral protease inhibitors, indicating the potential for thiazole derivatives in the pharmaceutical sector. google.com This suggests that if this compound or its derivatives were found to have valuable biological activity, this would be a strong area for new patent filings.
Strategic Considerations for Academic Research in the Context of Existing Intellectual Property
The dense patent landscape around the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole presents both challenges and opportunities for academic researchers. A thorough understanding of this landscape is crucial for any research program focused on this compound and its derivatives.
Freedom to Operate: A key consideration is the "freedom to operate," which is the ability to conduct research and develop a product without infringing on the patent rights of others. fbrice.com.au Given the extensive patenting of the precursor's synthesis, academic labs must be careful to use synthetic routes that are either in the public domain or for which they have a license for research purposes. The commercialization of any new derivative would require a careful freedom-to-operate analysis to ensure that the synthesis of the precursor does not infringe on existing patents.
Opportunities for Innovation: The established nature of the precursor's synthesis also means that it is a readily available and relatively inexpensive starting material. This lowers the barrier to entry for academic research into its derivatives. The opportunities for innovation lie not in the synthesis of the core thiazole structure, but in the creative derivatization of it and the discovery of new applications.
Academic researchers can strategically position their work by focusing on:
Exploring Unconventional Applications: While the industrial focus has been on agrochemicals, academic labs can explore a wider range of potential applications, such as in medicine, materials science, or as probes for biological systems.
Developing Novel Derivatization Chemistry: Creating new chemical methods to modify the 2-amino-1,3-thiazole core could lead to new intellectual property.
Investigating Structure-Activity Relationships: A systematic study of how changes to the carbamate side chain affect the properties of the molecule could uncover derivatives with unique and valuable characteristics.
Future Perspectives and Emerging Research Avenues for 2 Chloroethyl 1,3 Thiazol 2 Ylcarbamate
Rational Design and Synthesis of Advanced 2-Chloroethyl 1,3-thiazol-2-ylcarbamate Derivatives with Enhanced Efficacy and Selectivity
Future research would likely focus on the rational design of novel derivatives of this compound to improve its biological activity and selectivity. This involves computational modeling and structure-activity relationship (SAR) studies to predict how modifications to the molecule's structure will affect its interaction with biological targets. Key areas of modification could include:
Alterations to the Thiazole (B1198619) Ring: Introducing different substituents on the thiazole ring to modulate electronic properties and steric interactions.
Modification of the Carbamate (B1207046) Linkage: Exploring isosteric replacements for the carbamate group to enhance stability or binding affinity.
Changes to the 2-Chloroethyl Group: Varying the length and nature of the alkyl chain and the halogen substituent to influence lipophilicity and reactivity.
These designed derivatives would then be synthesized and screened for their efficacy and selectivity against specific biological targets.
Exploration of Synergistic Effects with Other Bioactive Agents in Combination Studies
A significant area of future research would be to investigate the potential synergistic effects of this compound when used in combination with other bioactive agents. Such studies are crucial in various fields, including medicine and agriculture, to enhance efficacy, reduce required doses, and overcome resistance. Research would involve:
In vitro and in vivo screening: Testing combinations of this compound with other known active compounds (e.g., fungicides, insecticides, or therapeutic drugs) to identify synergistic, additive, or antagonistic interactions.
Mechanism of synergy: Investigating the molecular mechanisms underlying any observed synergistic effects, which could involve complementary modes of action or effects on metabolic pathways.
Development of Innovative Delivery Strategies for Targeted Application (e.g., Agricultural, Veterinary)
To improve the practical application of this compound, the development of advanced delivery systems would be a key research focus. These strategies aim to increase the compound's stability, solubility, and bioavailability, while also enabling targeted delivery to specific sites of action. Potential innovative delivery strategies include:
Nanoencapsulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and control its release.
Targeted formulations: Developing formulations that specifically target certain pests or tissues, thereby increasing efficacy and reducing off-target effects. This is particularly relevant for agricultural applications to minimize environmental impact and for veterinary medicine to improve treatment outcomes.
Adoption of Omics Technologies for Deeper Mechanistic Understanding of this compound
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to gain a comprehensive understanding of the molecular mechanisms of action of this compound. Future research in this area would involve:
Identifying molecular targets: Using techniques like chemical proteomics to identify the specific proteins that the compound interacts with.
Profiling cellular responses: Analyzing changes in gene expression, protein levels, and metabolite profiles in organisms or cells exposed to the compound to elucidate the biological pathways it affects.
Understanding resistance mechanisms: Employing genomic approaches to identify genetic factors that may contribute to resistance to the compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research and Development
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the discovery and development of new chemical compounds. For this compound, AI and ML could be applied to:
Predictive modeling: Developing ML models to predict the bioactivity, toxicity, and pharmacokinetic properties of novel derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
De novo design: Using generative AI models to design entirely new molecules with desired properties based on the core structure of this compound.
Data analysis: Applying AI algorithms to analyze large datasets from omics studies and high-throughput screening to identify complex patterns and relationships that may not be apparent through traditional analysis methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
